2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with thiosemicarbazide under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.
Formation of the Fluorophenyl Group: The fluorophenyl group is introduced through a condensation reaction with a fluorophenyl aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The thiadiazole ring and the aromatic groups can facilitate binding to biological targets, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
- 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups, along with the thiadiazole ring, makes 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide unique.
Properties
Molecular Formula |
C18H14ClFN4OS3 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClFN4OS3/c19-15-4-2-1-3-13(15)10-26-17-23-24-18(28-17)27-11-16(25)22-21-9-12-5-7-14(20)8-6-12/h1-9H,10-11H2,(H,22,25)/b21-9- |
InChI Key |
IKZQHYPISHCJPP-NKVSQWTQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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